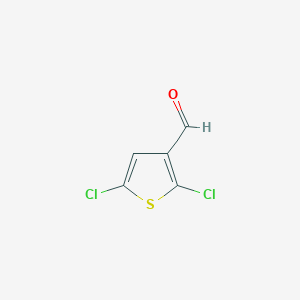









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([Cl:7])=[CH:5][CH:6]=1.Cl[CH:9]([O:11]C)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[S:3][C:4]([Cl:7])=[CH:5][C:6]=1[CH:9]=[O:11]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC(=CC1)Cl
|
|
Name
|
|
|
Quantity
|
165.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)OC
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
272.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
at the same temperature, the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The reaction solution was poured into ice
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water, sodium hydrogen carbonate solution, water and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Under reduced pressure, the solvent was evaporated
|


Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1SC(=CC1C=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 115 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |